

Application Note: NMR Spectroscopic Characterization of Ethyl 2-(4-cyanophenyl)acetate

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Compound of Interest

Compound Name: Ethyl 2-(4-cyanophenyl)acetate

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Abstract

This document provides a detailed protocol for the characterization of **Ethyl 2-(4-cyanophenyl)acetate** using Nuclear Magnetic Resonance (NMR) spectroscopy. ^1H and ^{13}C NMR are powerful analytical techniques essential for the structural elucidation and purity assessment of small molecules in drug discovery and development. This application note outlines the methodology for sample preparation, data acquisition, and spectral interpretation, and includes predicted quantitative data to aid in the analysis of **Ethyl 2-(4-cyanophenyl)acetate**.

Introduction

Ethyl 2-(4-cyanophenyl)acetate is a key intermediate in the synthesis of various pharmaceutical compounds. Its chemical structure, featuring an ethyl ester, a methylene bridge, and a para-substituted cyanophenyl ring, gives rise to a distinct NMR spectrum. Accurate characterization by NMR is crucial to confirm its identity and purity before its use in further synthetic steps. This note provides the expected ^1H and ^{13}C NMR spectral data, a detailed experimental protocol, and a visual representation of the expected molecular correlations.

Predicted NMR Data

The following tables summarize the predicted ^1H and ^{13}C NMR chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for **Ethyl 2-(4-cyanophenyl)acetate**, based on analysis of structurally similar compounds. The spectra are assumed to be recorded in deuterated chloroform (CDCl_3) with tetramethylsilane (TMS) as the internal standard.

Table 1: Predicted ^1H NMR Data for **Ethyl 2-(4-cyanophenyl)acetate** in CDCl_3

Chemical Shift (δ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)	Assignment
~7.65	Doublet	2H	~8.0	Ar-H (ortho to CN)
~7.40	Doublet	2H	~8.0	Ar-H (meta to CN)
~4.20	Quartet	2H	~7.1	-O-CH ₂ -CH ₃
~3.70	Singlet	2H	-	Ar-CH ₂ -CO-
~1.25	Triplet	3H	~7.1	-O-CH ₂ -CH ₃

Table 2: Predicted ^{13}C NMR Data for **Ethyl 2-(4-cyanophenyl)acetate** in CDCl_3

Chemical Shift (δ , ppm)	Assignment
~170.0	C=O
~140.0	Ar-C (ipso to CH ₂ COOEt)
~132.5	Ar-CH (ortho to CN)
~130.0	Ar-CH (meta to CN)
~118.5	C \equiv N
~112.0	Ar-C (ipso to CN)
~61.5	-O-CH ₂ -CH ₃
~41.0	Ar-CH ₂ -CO-
~14.0	-O-CH ₂ -CH ₃

Experimental Protocols

A standardized protocol is critical for obtaining high-quality, reproducible NMR data.

1. Sample Preparation

- Materials:
 - Ethyl 2-(4-cyanophenyl)acetate** (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[1][2]
 - Deuterated chloroform (CDCl₃) of high purity (0.6-0.7 mL)[1]
 - High-quality 5 mm NMR tube and cap[1]
 - Pasteur pipette and bulb
 - Small vial
- Procedure:
 - Weigh the required amount of **Ethyl 2-(4-cyanophenyl)acetate** into a clean, dry vial.[1][2]

- Add approximately 0.6-0.7 mL of CDCl_3 to the vial.^[1]
- Gently swirl or vortex the vial to ensure the sample is fully dissolved.
- Using a Pasteur pipette, transfer the solution into the NMR tube.
- If any solid particles are present, filter the solution through a small plug of glass wool in the Pasteur pipette to prevent them from entering the NMR tube.^[3]
- Cap the NMR tube securely and label it clearly.

2. NMR Data Acquisition

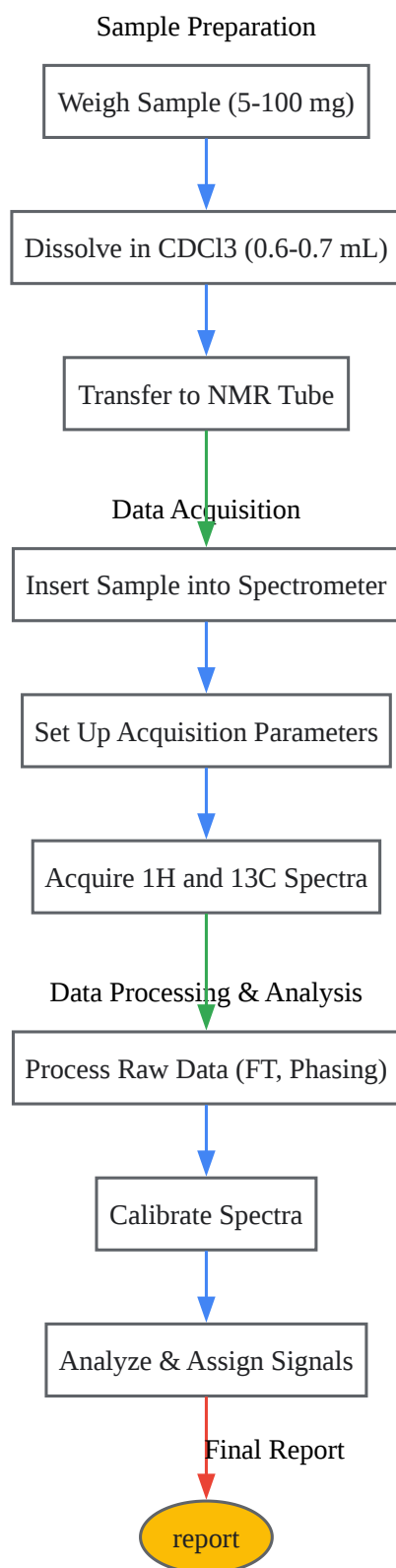
- Instrument: A standard NMR spectrometer (e.g., 300 MHz, 400 MHz, or 500 MHz).
- Parameters for ^1H NMR:
 - Pulse Program: Standard single-pulse experiment.
 - Number of Scans: 8-16 scans are typically sufficient for a concentrated sample.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-2 seconds.
 - Spectral Width: A range of -2 to 12 ppm is generally adequate.
- Parameters for ^{13}C NMR:
 - Pulse Program: Proton-decoupled experiment.
 - Number of Scans: 128-1024 scans are often required due to the low natural abundance of ^{13}C .
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Spectral Width: A range of 0 to 200 ppm is appropriate.

3. Data Processing

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase the resulting spectrum to obtain a flat baseline.
- Calibrate the chemical shift scale by setting the residual solvent peak of CDCl_3 to 7.26 ppm for ^1H NMR and 77.16 ppm for ^{13}C NMR.
- Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons.
- Analyze the multiplicities (singlet, doublet, triplet, quartet) and coupling constants in the ^1H NMR spectrum.
- Assign the peaks in both ^1H and ^{13}C NMR spectra to the corresponding atoms in the **Ethyl 2-(4-cyanophenyl)acetate** molecule.

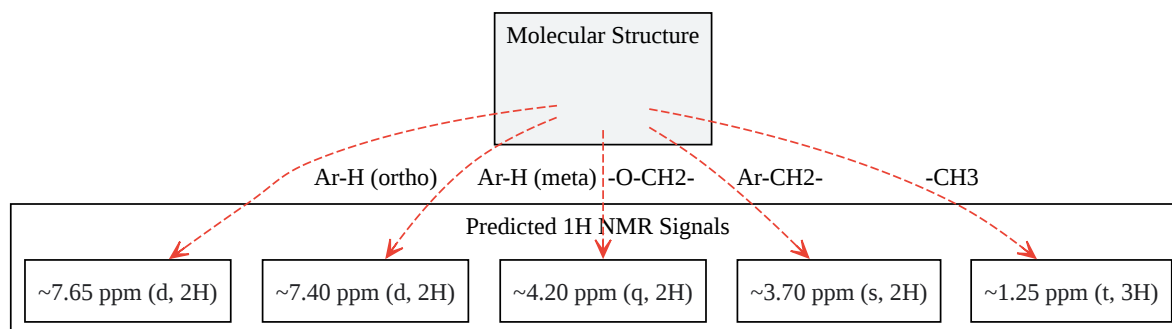
Visualization of Experimental Workflow and Structural Correlations

Diagram 1: NMR Sample Preparation and Data Acquisition Workflow



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Caption: Workflow for NMR analysis of **Ethyl 2-(4-cyanophenyl)acetate**.

Diagram 2: ^1H NMR Signal Correlations in **Ethyl 2-(4-cyanophenyl)acetate**

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Caption: Correlation of protons in **Ethyl 2-(4-cyanophenyl)acetate** to their predicted ^1H NMR signals.

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References

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